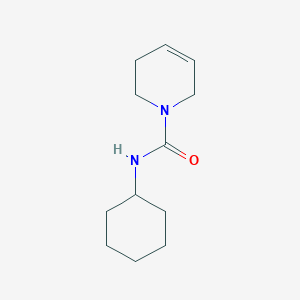

N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3,6-dihydro-2H-pyridine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h2,5,11H,1,3-4,6-10H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRUSSNBYUBOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable pyridine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone, while reduction could produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows it to interact with various biological targets:

- Anticancer Activity : Research indicates that derivatives of tetrahydropyridine compounds exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that tetrahydropyridine analogs exhibited significant antiproliferative activity against several cancer cell lines, suggesting their potential as anticancer agents .

- Neuroprotective Effects : The compound may also have neuroprotective properties. It has been investigated for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biological Research

In biological research, this compound serves as a valuable tool for studying receptor interactions and signaling pathways:

- Ligand Development : The compound can act as a ligand for various receptors, facilitating the study of receptor-ligand interactions. This is crucial for understanding the mechanisms of action of different biological pathways and developing new therapeutic strategies.

- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it useful for enzyme inhibition studies. By understanding how it inhibits or activates certain enzymes, researchers can gain insights into metabolic pathways and disease mechanisms.

Material Science

Beyond its biological applications, this compound is also explored in material science:

- Polymer Synthesis : The compound can be utilized as a building block for synthesizing novel polymers with unique properties. Its structural characteristics can impart specific mechanical or thermal properties to the resulting materials.

Case Study 1: Anticancer Efficacy

A study conducted on N-cyclohexyl-1,2,3,6-tetrahydropyridine derivatives demonstrated their efficacy in reducing cell viability in various cancer cell lines (e.g., A549 lung cancer cells). The mechanism involved G0/G1 phase arrest and increased markers of apoptosis .

Case Study 2: Neuroprotective Studies

In vitro studies have shown that the compound protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests its potential application in neurodegenerative disease models .

Data Summary Table

Mechanism of Action

The mechanism of action of N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural Analog: 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

Key Differences :

- Structure : MPTP lacks the cyclohexyl carboxamide group but features a methyl-phenyl substituent on the tetrahydropyridine ring.

- Biological Activity: MPTP is a neurotoxin that induces Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra .

- Mechanism: MPTP’s toxicity arises from its metabolite MPP⁺, which inhibits mitochondrial complex I. The carboxamide group in N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide may instead modulate polyamine pathways, as seen in related compounds like N-cyclohexyl-1,3-diaminopropane, which depletes spermine to exert antiproliferative effects in cancer cells .

Functional Analog: N-Cyclohexyl-1,3-diaminopropane

Key Differences :

- Structure : This compound replaces the tetrahydropyridine ring with a propane backbone but retains the cyclohexyl group.

- Biological Activity : Demonstrated antiproliferative effects in breast cancer cells by depleting intracellular spermine levels, highlighting the role of cyclohexyl carboxamide derivatives in polyamine metabolism . The tetrahydropyridine variant may exhibit similar or enhanced activity due to its heterocyclic structure, though this requires experimental validation.

Key Similarities :

- Both compounds share the tetrahydropyridine-carboxamide scaffold but differ in substituents (e.g., acetyl and chlorophenyl groups in the analog).

- Synthesis : Both are synthesized via multicomponent reactions, though the analog uses an allylated Ugi product, yielding a higher molecular weight (360.161 g/mol vs. 173.22 g/mol for MPTP) .

Data Table: Comparative Overview of Key Compounds

Research Implications and Gaps

- Anticancer Potential: The structural similarity to spermine-depleting agents suggests this compound may warrant testing in cancer models, particularly lung or liver malignancies, where polyamine dysregulation is implicated .

- Neurotoxicity Avoidance : Unlike MPTP, the carboxamide group may mitigate neurotoxic risks, making it a safer candidate for therapeutic development .

- Synthetic Optimization : Modifying substituents (e.g., chlorophenyl or acetyl groups) could enhance bioavailability or target specificity, as seen in related heterocycles .

Biological Activity

N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide (NCTC) is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

NCTC has the molecular formula C12H20N2O and a molecular weight of 208.305 g/mol. Its structure features a cyclohexyl group attached to a dihydropyridine ring, which contributes to its biological properties. The compound can be synthesized through various methods, typically involving the reaction of cyclohexylamine with pyridine derivatives under specific conditions.

The biological activity of NCTC is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate enzyme activity and receptor function, leading to various physiological effects. Key mechanisms include:

- Enzyme Inhibition : NCTC may inhibit enzymes involved in metabolic pathways, thereby affecting the synthesis of biologically active molecules.

- Receptor Modulation : The compound can act as a ligand for certain receptors, influencing signaling pathways associated with cell growth and immune response .

Antimicrobial Activity

Recent studies have indicated that NCTC exhibits antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| NCTC | 5-10 | E. coli |

| NCTC | 10-20 | S. aureus |

| Standard | 5 | Streptomycin |

Antiplasmodial Activity

NCTC has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have demonstrated that NCTC possesses significant inhibitory effects on the growth of this parasite, with IC50 values in the low micromolar range, indicating potent antimalarial potential .

Case Studies

- Antimalarial Efficacy : A study conducted by Gellis et al. reported that NCTC derivatives had IC50 values ranging from 4.00 ± 0.53 µM to 35.36 ± 4.86 µM against multidrug-resistant strains of P. falciparum. The selectivity index (SI) for these compounds was found to be greater than 10, suggesting low toxicity to normal cells while effectively targeting the parasite .

- Neuroprotective Effects : Research has indicated that compounds similar to NCTC may have neuroprotective properties by modulating the kynurenine pathway—an important metabolic route involved in neuroinflammation and neurodegeneration. This pathway's regulation could lead to therapeutic strategies for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

NCTC can be compared with other heterocyclic compounds known for their biological activities:

| Compound Type | Biological Activity |

|---|---|

| Pyrrolopyrazine Derivatives | Antimicrobial and anti-inflammatory |

| Imidazole Derivatives | Broad therapeutic applications |

| Tetrahydro-β-carbolines | Antimalarial |

These comparisons highlight the diverse potential applications of heterocyclic compounds in drug development.

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing N-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxamide, and how can impurities like MPTP analogs be minimized? A: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, Heck reactions using Pd(OAc)₂ with ligands like DPPP or Bu₃P can yield high-purity products by minimizing side reactions . To avoid neurotoxic impurities (e.g., MPTP analogs), rigorous temperature control (e.g., reflux at 80–100°C) and solvent selection (e.g., DMF or toluene) are critical. Post-synthesis purification via recrystallization (hexane/ethanol mixtures) or chromatography (silica gel, ethyl acetate/hexane) ensures removal of trace contaminants .

Structural Confirmation

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:

- NMR : ¹H and ¹³C NMR can confirm cyclohexyl protons (δ 1.2–2.1 ppm) and tetrahydropyridine carboxamide carbonyl signals (δ ~170 ppm) .

- X-ray crystallography : Resolves spatial arrangement, particularly the chair conformation of the cyclohexyl group and planarity of the carboxamide .

- HPLC-MS : Validates molecular weight (e.g., C₁₂H₂₀N₂O, MW 224.3 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Initial Biological Screening

Q: How should researchers design in vitro assays to evaluate the biological activity of this compound? A:

- Target selection : Prioritize enzymes/receptors with structural homology to known carboxamide targets (e.g., polyamine-modulating enzymes due to cyclohexyl hydrophobicity) .

- Dose-response : Use a range of 1–100 μM in cell lines (e.g., MCF-7 for cancer or SH-SY5Y for neurotoxicity) with controls for solvent interference (e.g., DMSO <0.1%) .

- Assay readouts : Measure antiproliferative effects via MTT assays or apoptosis markers (caspase-3/7) .

Advanced Structure-Activity Relationship (SAR)

Q: How do structural modifications (e.g., substituents on the cyclohexyl or tetrahydropyridine moieties) affect bioactivity? A:

- Cyclohexyl substitution : Bulky groups (e.g., 4-methoxyphenyl) enhance lipid solubility and blood-brain barrier penetration, as seen in similar carboxamides tested for neurological targets .

- Tetrahydropyridine ring : Oxidation to pyridine (e.g., 1,2,3,6-tetrahydropyridine → pyridine) reduces conformational flexibility but increases metabolic stability .

- Carboxamide linkage : Replacing the amide with ester groups diminishes target affinity, as shown in analogs tested for anti-inflammatory activity .

Conflicting Data Analysis

Q: How can researchers resolve contradictions between in vitro potency and in vivo efficacy? A:

- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to detect plasma/tissue concentrations. Poor absorption (e.g., logP <2) may explain efficacy gaps .

- Metabolite screening : Identify active/inactive metabolites via hepatic microsome assays (e.g., CYP3A4/2D6 involvement) .

- Species-specific effects : Compare rodent vs. human primary cell responses to rule out model disparities .

Analytical Method Development

Q: What advanced techniques are recommended for quantifying this compound in complex matrices (e.g., plasma, tissue)? A:

- LC-MS/MS : Use a triple quadrupole system with ESI+ ionization (MRM transitions m/z 225 → 154 for quantification). Validate with spike-recovery tests (accuracy >90%, RSD <10%) .

- Chiral separation : If stereoisomers exist, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

Neurotoxicity Risk Assessment

Q: Given structural similarities to MPTP, how can researchers mitigate neurotoxicity risks in preclinical studies? A:

- In silico screening : Use QSAR models to predict blood-brain barrier penetration and dopamine neuron affinity .

- In vitro neuroprotection assays : Co-culture with astrocytes to assess mitochondrial toxicity (e.g., JC-1 dye for membrane potential) .

- Rodent behavioral tests : Monitor motor function (rotarod, open field) in acute dosing studies before chronic exposure .

Mechanism of Action Studies

Q: What experimental strategies can elucidate the molecular targets of this compound? A:

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance (e.g., polyamine transporters or apoptotic regulators) .

- Molecular docking : Model interactions with potential targets (e.g., spermidine/spermine acetyltransferase) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.